
trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine: is an organic compound with the molecular formula C10H12F2N It is a cyclobutanamine derivative characterized by the presence of two fluorine atoms, one on the cyclobutane ring and the other on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a between a suitable diene and a dienophile.
Fluorination: The introduction of fluorine atoms is carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver fluoride.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanamines.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用机制
The mechanism of action of trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
相似化合物的比较
- trans-3-Chloro-3-(4-chlorophenyl)cyclobutanamine
- trans-3-Bromo-3-(4-bromophenyl)cyclobutanamine
- trans-3-Methyl-3-(4-methylphenyl)cyclobutanamine
Comparison:
- Fluorine Substitution: The presence of fluorine atoms in trans-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds often exhibit different reactivity patterns due to the strong electronegativity of fluorine, affecting their chemical behavior and interactions.
- Applications: The unique properties of fluorinated compounds make them valuable in medicinal chemistry and materials science, offering advantages over non-fluorinated analogs.
属性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
3-fluoro-3-(4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9H,5-6,13H2 |
InChI 键 |
JCRPMBFTYIDXPX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CC=C(C=C2)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
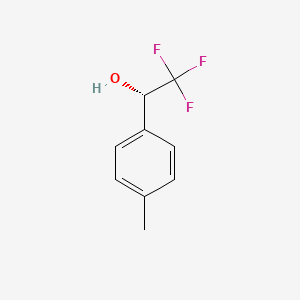
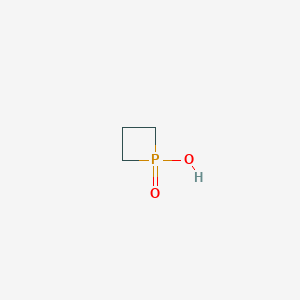

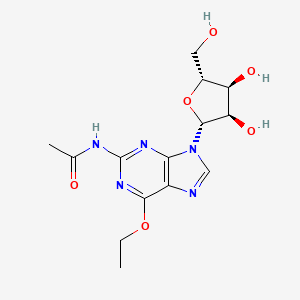
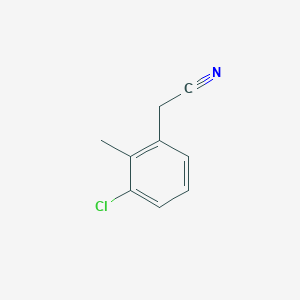
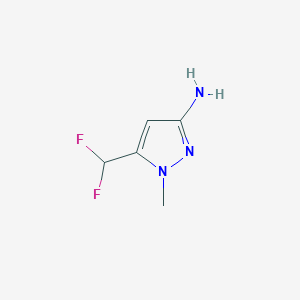
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
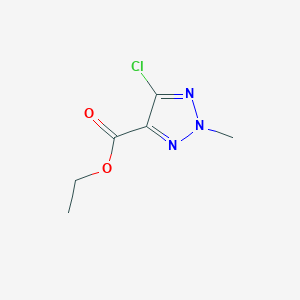
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

